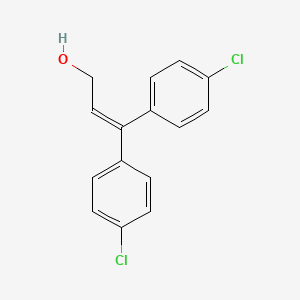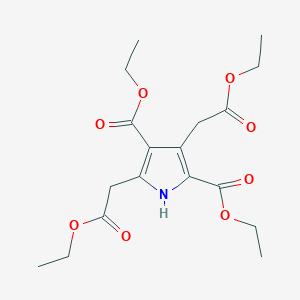
diethyl 3,5-bis(2-ethoxy-2-oxoethyl)-1H-pyrrole-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3,5-bis(ethoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,5-bis(ethoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate typically involves the reaction of pyrrole derivatives with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the pyrrole ring attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the ester groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Purification steps like recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
Diethyl 3,5-bis(ethoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
Diethyl 3,5-bis(ethoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of diethyl 3,5-bis(ethoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ester groups can undergo hydrolysis, releasing active metabolites that exert their effects on molecular targets.
相似化合物的比较
Similar Compounds
- Diethyl 3,5-bis(methoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate
- Diethyl 3,5-bis(acetoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate
Uniqueness
Diethyl 3,5-bis(ethoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate is unique due to its specific ester functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
7467-83-6 |
|---|---|
分子式 |
C18H25NO8 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
diethyl 3,5-bis(2-ethoxy-2-oxoethyl)-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C18H25NO8/c1-5-24-13(20)9-11-15(17(22)26-7-3)12(10-14(21)25-6-2)19-16(11)18(23)27-8-4/h19H,5-10H2,1-4H3 |
InChI 键 |
JGZKATZTZSXCNA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(NC(=C1C(=O)OCC)CC(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate](/img/structure/B13993240.png)
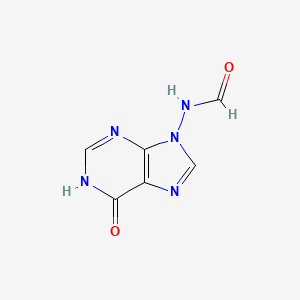
![2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone](/img/structure/B13993245.png)

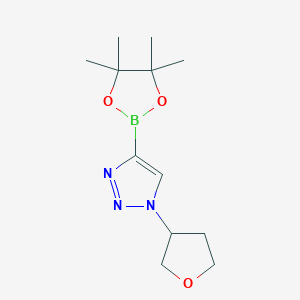
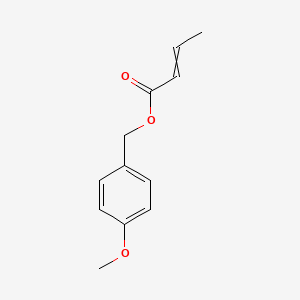

![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)
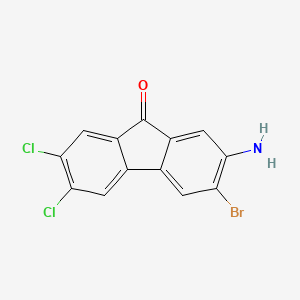
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)
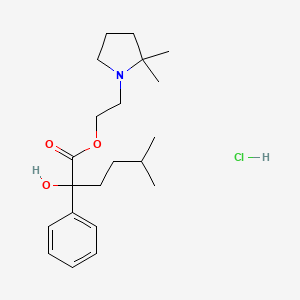
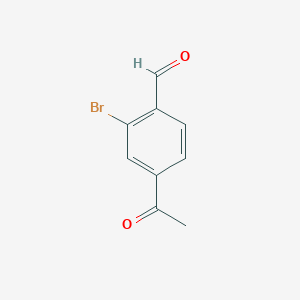
![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
